molecular formula C18H15BrN6OS2 B10947057 2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Cat. No.: B10947057
M. Wt: 475.4 g/mol
InChI Key: QUYVLAMSVHFOIK-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazinecarbothioamides with acyl chlorides, followed by further functionalization to introduce the desired substituents . The reaction conditions often require the use of alkaline media and specific temperature controls to ensure the successful formation of the triazole ring and subsequent modifications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and the bromophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the cyano group and the cyclopenta[b]thiophene ring enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C18H15BrN6OS2

Molecular Weight

475.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

InChI

InChI=1S/C18H15BrN6OS2/c19-11-4-1-3-10(7-11)16-23-24-18(25(16)21)27-9-15(26)22-17-13(8-20)12-5-2-6-14(12)28-17/h1,3-4,7H,2,5-6,9,21H2,(H,22,26)

InChI Key

QUYVLAMSVHFOIK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NN=C(N3N)C4=CC(=CC=C4)Br

Origin of Product

United States

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